molecular formula C16H15N5O3S B6440719 3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549066-72-8

3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6440719
CAS No.: 2549066-72-8
M. Wt: 357.4 g/mol
InChI Key: BWBJIIURZFYLMP-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.08956053 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is believed to be specific enzymes or receptors involved in critical biochemical pathways. These targets often include kinases, proteases, or other regulatory proteins that play essential roles in cellular signaling and metabolic processes .

Mode of Action

This compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. The binding can induce conformational changes in the target protein, altering its function and downstream signaling pathways . This interaction can result in the inhibition of enzyme activity or the blocking of receptor-ligand interactions, thereby modulating cellular responses.

Biochemical Pathways

The affected biochemical pathways typically involve key signaling cascades such as the MAPK/ERK pathway, PI3K/Akt pathway, or other critical regulatory networks. By modulating these pathways, the compound can influence cell proliferation, apoptosis, and other vital cellular functions . The downstream effects include altered gene expression, changes in protein synthesis, and modifications in cellular metabolism.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys . These properties impact its bioavailability, half-life, and overall efficacy in the body.

Result of Action

At the molecular level, the compound’s action results in the inhibition of target enzyme activity or receptor signaling. This leads to reduced cell proliferation, induction of apoptosis, or other cellular responses depending on the specific target and pathway involved . At the cellular level, these effects can manifest as decreased tumor growth, reduced inflammation, or other therapeutic outcomes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by acidic or basic conditions, while its efficacy could be modulated by the presence of competing substrates or inhibitors. Understanding these factors is crucial for optimizing the compound’s therapeutic potential and ensuring its stability during storage and administration.

: Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold : Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole : [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms : SAR studies on 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazoles as therapeutic agents : Pharmacokinetics and molecular modeling studies of triazolothiadiazine derivatives : Environmental factors affecting the stability and efficacy of pharmaceutical compounds

Properties

IUPAC Name

3-cyclopropyl-N-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-25(23,24)12-6-4-11(5-7-12)17-16(22)13-8-9-14-18-19-15(10-2-3-10)21(14)20-13/h4-10H,2-3H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBJIIURZFYLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.